4-amino-N-ethyl-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of 4-amino-3-pyridinesulfonamide with ethyl iodide and methyl iodide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyridine and sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydropteroate synthetase, by mimicking the structure of natural substrates . This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-amino-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-amino-N-ethylpyridine-3-sulfonamide: Lacks the methyl group, leading to variations in its biological activity and applications.
4-amino-N-ethyl-N-methylbenzenesulfonamide: Contains a benzene ring instead of a pyridine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity .
Eigenschaften
Molekularformel |
C8H13N3O2S |
---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-3-11(2)14(12,13)8-6-10-5-4-7(8)9/h4-6H,3H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
GKRHIUVEACVFSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.